REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[S:9])=[CH:3][CH:2]=1.CI.[CH2:19](O)C>O>[CH3:19][S:9][C:8](=[N:7][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1)[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
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Name
|
|
Quantity
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342 g
|
Type
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reactant
|
Smiles
|
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture was refluxed for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
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to precipitate the raw product, which
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Type
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FILTRATION
|
Details
|
was then filtered off
|
Type
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DISSOLUTION
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Details
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dissolved in 12 l of hot water
|
Type
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FILTRATION
|
Details
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After filtration
|
Type
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ADDITION
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Details
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the filtrate was converted to an alkaline solution by addition of NaOH
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed well until the filtrate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the product was recrystalized in 1 l of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CSC(NC1=CC=CC=C1)=NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |